(1R,2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride
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Overview
Description
(1R,2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride is a chiral amine compound. Chiral amines are important in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals due to their ability to interact with biological systems in a stereospecific manner. The hydrochloride salt form enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems for chiral resolution, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while reduction typically produces the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its stereospecific properties make it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the effects of chiral amines on biological systems. It may serve as a model compound for understanding the interactions between chiral molecules and biological targets.
Medicine
In medicine, chiral amines are often used in the development of pharmaceuticals. This compound could potentially be investigated for its pharmacological properties and therapeutic applications.
Industry
In the industrial sector, this compound may be used in the production of agrochemicals, fine chemicals, and other specialty products.
Mechanism of Action
The mechanism of action of (1R,2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(propan-2-yl)cyclohexan-1-amine hydrochloride
- (1S,2R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride
- (1S,2S)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride
Uniqueness
(1R,2R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its stereoisomers. This uniqueness makes it valuable for applications requiring high stereospecificity.
Properties
CAS No. |
2757961-47-8 |
---|---|
Molecular Formula |
C10H22ClN |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
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